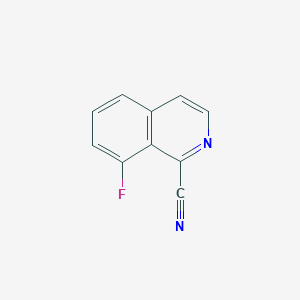

8-Fluoroisoquinoline-1-carbonitrile

Description

8-Fluoroisoquinoline-1-carbonitrile is a fluorinated isoquinoline derivative characterized by a fluorine substituent at position 8 and a cyano group (-CN) at position 1 of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring system, where the nitrogen atom resides in the pyridine ring.

Properties

Molecular Formula |

C10H5FN2 |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

8-fluoroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H5FN2/c11-8-3-1-2-7-4-5-13-9(6-12)10(7)8/h1-5H |

InChI Key |

KSDYRCGNWANWGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinoline-1-carbonitrile typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization.

Industrial Production Methods: Industrial production methods for fluorinated isoquinolines often involve the direct introduction of fluorine onto the isoquinoline ring or the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Aminoisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

8-Fluoroisoquinoline-1-carbonitrile is a chemical compound with diverse applications, primarily in pharmaceuticals, organic synthesis, and material science. It is a heterocyclic compound belonging to the isoquinoline family and is recognized for its unique properties stemming from the presence of a fluorine atom and a carbonitrile group.

Scientific Research Applications

8-Fluoroisoquinoline-1-carbonitrile and its derivatives are used for their potential therapeutic effects, including anticancer and antimicrobial activities. The fluorine atom enhances lipophilicity, which allows for better membrane penetration and interaction with cellular targets, potentially leading to unique therapeutic effects.

Pharmaceuticals 8-Fluoroisoquinoline-1-carbonitrile is a valuable intermediate in synthesizing potential drugs targeting cancer, microbial infections, and diseases mediated by protein kinase B (PKB) . Protein kinases, including PKB, regulate a wide array of cellular processes, and compounds like fluoroisoquinoline-substituted thiazoles have shown promise in treating diseases associated with abnormal cell growth, cancer, inflammation, and metabolic disorders such as diabetes .

Organic Synthesis The compound serves as a building block in synthesizing more complex fluorinated compounds. Its combination of halogen substituents and a nitrile group contributes to its reactivity, allowing for the synthesis of diverse derivatives and expanding its utility in organic chemistry.

Material Science Fluorinated isoquinolines are used in developing materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 8-Fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to unique bioactivities. The nitrile group can participate in various biochemical reactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

(a) 5-Fluoroquinoline-8-carbonitrile (CAS: 1823944-97-3)

- Structure: A quinoline derivative with fluorine at position 5 and cyano at position 7.

- Molecular Formula: C₁₀H₅FN₂, identical to 8-fluoroisoquinoline-1-carbonitrile but in a distinct ring system (quinoline vs. isoquinoline).

- In isoquinoline, the fluorine at position 8 may influence dipole moments differently due to the nitrogen’s position in the fused ring .

(b) 2-(Benzoyl)-1H-isoquinoline-1-carbonitrile (CAS: 844-25-7)

- Structure: Features a benzoyl group at position 2 and a cyano group at position 1.

- Key Differences: The bulky benzoyl substituent introduces steric hindrance, reducing accessibility for intermolecular interactions compared to the smaller fluorine in 8-fluoroisoquinoline-1-carbonitrile. The electron-withdrawing cyano group at position 1 is common to both compounds, but the additional benzoyl group in this analog may reduce solubility in polar solvents .

(c) 8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

- Structure: A partially saturated quinoline derivative with methyl, oxo, and thiophenyl substituents.

- Comparison: The hexahydroquinoline core reduces aromaticity, diminishing conjugation effects compared to fully aromatic isoquinoline derivatives. The thiophenyl group introduces sulfur-based heterocyclic interactions, which are absent in 8-fluoroisoquinoline-1-carbonitrile .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 8-fluoroisoquinoline-1-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of pre-functionalized isoquinoline precursors. For example, nucleophilic aromatic substitution (SNAr) using fluorine-containing reagents (e.g., KF or Selectfluor) under anhydrous conditions is common. Reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures ≥95% purity. Structural analogs like 8-Fluoroisoquinoline-5-carboxylic acid (96% similarity) are synthesized via similar protocols but require carboxyl group protection .

Q. How can researchers validate the identity and purity of 8-fluoroisoquinoline-1-carbonitrile?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm fluorine presence via -NMR (δ ≈ -110 to -120 ppm for aromatic F). -NMR detects aromatic proton splitting patterns.

- HPLC-MS : Quantify purity and detect trace impurities (e.g., dehalogenated byproducts).

- Elemental Analysis : Verify C, H, N, F percentages against theoretical values.

Cross-referencing with databases (e.g., PubChem) and comparing spectral data to structurally similar compounds (e.g., 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile) enhances reliability .

Q. What structural analogs of 8-fluoroisoquinoline-1-carbonitrile are reported, and how do substituent variations impact reactivity?

- Methodological Answer : Key analogs include:

| Compound | Key Feature | Reactivity Impact |

|---|---|---|

| 8-Fluoroisoquinoline-5-carboxylic acid | Carboxyl group at C5 | Increased hydrogen-bonding capacity |

| 7-Fluoroisoquinoline-5-carboxylic acid | Fluorine at C7 | Altered electronic density for SNAr reactions |

| 6-Bromoquinoline-2-carboxylic acid | Bromine substitution | Enhanced halogen-bonding in catalysis |

| Substituent position (C8 vs. C7) and electronic effects (electron-withdrawing F vs. Br) influence nucleophilic/electrophilic behavior in cross-coupling reactions . |

Advanced Research Questions

Q. How can computational methods predict the reactivity of 8-fluoroisoquinoline-1-carbonitrile in organometallic catalysis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict binding affinity with transition metals (e.g., Pd or Cu). For example:

- HOMO-LUMO gaps : Narrow gaps (≤4 eV) suggest higher reactivity in oxidative addition steps.

- Electrostatic potential maps : Fluorine’s electronegativity directs regioselectivity in Suzuki-Miyaura couplings.

Experimental validation via kinetic studies (e.g., monitoring coupling efficiency with aryl boronic acids) refines computational predictions .

Q. What strategies resolve contradictions in bioactivity data for fluorinated isoquinolines across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell permeability, solvent effects). To address this:

- Standardized protocols : Use identical DMSO concentrations (≤0.1% v/v) across assays to minimize solvent interference.

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to distinguish direct target effects from cytotoxicity.

- Meta-analysis : Aggregate data from structurally related compounds (e.g., 5-Fluoroquinoline-8-carbonitrile’s DNA gyrase inhibition) to identify trends .

Q. How can researchers optimize experimental design to study the stability of 8-fluoroisoquinoline-1-carbonitrile under physiological conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, followed by LC-MS analysis to detect hydrolysis products (e.g., carboxylic acid derivatives).

- Light sensitivity : Conduct stability tests under UV/visible light (300–700 nm) to identify photodegradation pathways.

- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. Data from analogs like 8-Bromo-6-fluoroquinoline (t₁/₂ = 2.5h in microsomes) guide protocol adjustments .

Q. What advanced characterization techniques elucidate the solid-state behavior of 8-fluoroisoquinoline-1-carbonitrile?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve fluorine’s positional effects on crystal packing and π-π stacking.

- DSC/TGA : Determine melting points (mp ≈ 180–200°C) and thermal decomposition profiles.

- Powder XRD : Correlate crystallinity with solubility (e.g., amorphous forms vs. crystalline polymorphs). Comparative data from 4-Chloroisoquinoline-1-carbonitrile (mp = 215°C) highlight halogen-dependent lattice energies .

Data Presentation & Reproducibility

Q. What are best practices for reporting synthetic procedures and spectral data to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Experimental section : Include exact molar ratios, reaction times, and purification details (e.g., Rf values for TLC).

- Supporting information : Provide raw spectral data (NMR, HRMS) and crystallographic CIF files.

- Reference compounds : Use analogs like 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile (PubChem CID: 129630771) as internal standards for reproducibility checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.